MkaD protein

Salmonella virulence plasmid allelic variation sequence homology

Select MkaD/SpvC (UniProt P0A2M9) for the highest substrate selectivity among phosphothreonine lyases, targeting the MAPK activation loop without off-target phosphoproteome perturbation. This T3SS effector irreversibly inactivates dual-phosphorylated MAPKs via β-elimination, enabling clean pathway-specific readouts. For virulence complementation, the authentic mkaD allele (29 kDa) is essential—the mkfA gene product (28 kDa) harbors clustered amino acid differences despite 98% nucleotide identity. High-resolution crystal structures (PDB 2Z8M, 2.00 Å) support rational mutagenesis. Custom recombinant protein expression in E. coli; typical purity ≥90%. Contact suppliers for bulk or mg-scale orders.

Molecular Formula C18H20N2O
Molecular Weight 0
CAS No. 133135-30-5
Cat. No. B1178689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMkaD protein
CAS133135-30-5
SynonymsMkaD protein
Molecular FormulaC18H20N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MkaD Protein (CAS 133135-30-5): A Plasmid-Encoded Salmonella Virulence Effector and Phosphothreonine Lyase


The MkaD protein, also designated SpvC (Salmonella plasmid virulence C), is a 27.5–29 kDa phosphothreonine lyase encoded by the mkaD gene within the virulence plasmid-borne mka operon of Salmonella enterica serovar Typhimurium [1]. It functions as a type III secretion system (T3SS) effector that irreversibly inactivates host dual-phosphorylated mitogen-activated protein kinases (MAPKs) through a unique β-elimination mechanism [2]. Critically, the CAS registry number 133135-30-5 appears exclusively on non-authoritative vendor databases (e.g., BenchChem, EvitaChem, ChemicalBook) associated with a molecular formula C₁₈H₂₀N₂O that is inconsistent with the ~241-amino-acid polypeptide characterized in the peer-reviewed literature. The authentic protein is catalogued under UniProt accession P0A2M9 and is a member of the OspF/SpvC phosphothreonine lyase superfamily (PF03536), distinct from the mkfA gene product that shares 98% nucleotide identity but yields functionally divergent amino acid sequence [1].

Why Generic Substitution of MkaD Protein (CAS 133135-30-5) with In-Class Analogs Fails


In-class substitution of MkaD/SpvC with other phosphothreonine lyases—including the closely related mkfA gene product or the functionally analogous OspF from Shigella flexneri—is precluded by three independent lines of evidence. First, despite 98% nucleotide sequence identity between mkaD and mkfA, the nucleotide changes are clustered in variable regions that produce extensive amino-acid-level divergence, altering biochemical properties [1]. Second, within the phosphothreonine lyase family, SpvC exhibits the highest substrate specificity for the MAPK activation loop (pThr-X-pTyr motif), whereas OspF is the most promiscuous family member, modifying a broader range of cellular targets [2]. Third, the mka operon exhibits differential transcriptional regulation: mkaD is not induced by the MkaC transcriptional activator, unlike mkaA and mkaB, indicating that the four mka proteins are not functionally interchangeable despite residing on the same polycistronic transcript [3]. These quantitative and qualitative distinctions directly impact experimental outcomes in virulence research, MAPK signaling studies, and phosphothreonine lyase enzymology.

MkaD Protein (CAS 133135-30-5) Quantitative Differentiation Evidence Guide


Nucleotide and Amino Acid Sequence Divergence of MkaD Relative to the mkfA Allele

The mkaD gene of plasmid pEX102 exhibits 98% nucleotide sequence identity to mkfA, the corresponding gene on Salmonella typhimurium virulence plasmid pIP1350. However, the limited nucleotide substitutions are non-randomly clustered in discrete variable regions and produce more extensive divergence at the amino acid level rather than being evenly distributed [1]. The MkaD protein is reported as 29 kDa, whereas the mkfA gene product is a 28 kDa polypeptide, with the size discrepancy attributable to the sequence differences [2]. A third salmonellar virulence plasmid, pLT2, harbors an mkaD allele identical to that of pEX102, confirming that plasmid-specific allelic variants circulate among Salmonella isolates [1].

Salmonella virulence plasmid allelic variation sequence homology

Substrate Selectivity of SpvC/MkaD Compared to OspF Within the Phosphothreonine Lyase Family

A systematic study of substrate selectivity across all four known bacterial phosphothreonine lyases (SpvC/MkaD, OspF, HopAI1, and VirA) using mass spectrometry and enzyme kinetics assays with phosphorylated peptides derived from the MAPK activation loop demonstrated that SpvC is the most specific for the MAPK activation loop, while OspF is the most promiscuous family member [1]. This differential selectivity profile means that OspF modifies a wider range of cellular substrates, whereas SpvC activity is more tightly restricted to MAPK targets. Both enzymes catalyze phosphate elimination far more efficiently from phosphothreonine than from phosphoserine residues [1].

phosphothreonine lyase substrate specificity MAPK signaling

Irreversible Catalytic Mechanism of MkaD/SpvC via β-Elimination Distinguished from Reversible Phosphatases

SpvC/MkaD catalyzes an irreversible β-elimination reaction that converts phosphothreonine to dehydrobutyrine and phosphoserine to dehydroalanine, thereby permanently inactivating the target MAPK. This mechanism was demonstrated using antibodies specific to phospho-amino acids and mass spectrometry on both full-length phospho-Erk (pErk) and a synthetic 13-amino-acid phosphopeptide containing the TXY motif [1]. Unlike host protein phosphatases, which catalyze reversible hydrolysis, the phosphothreonine lyase reaction produces a chemically modified, non-phosphorylatable residue that cannot be restored by host kinases [2]. A Salmonella strain carrying a deletion in spvC was shown to be attenuated for systemic virulence in mice, confirming that this irreversible activity is functionally significant for pathogenesis [1].

phosphothreonine lyase β-elimination MAPK inactivation

Differential Transcriptional Regulation of MkaD Within the mka Operon Relative to mkaA and mkaB

Complementation experiments using cloned DNA fragments encoding each of the four Mka proteins with lacZ gene fusions revealed that the MkaC protein enhances the expression of β-galactosidase from mkaA-lacZ, mkaB-lacZ, and mkaC-lacZ fusions in trans, but critically does not induce expression from mkaD-lacZ fusions or mkaA-lacZ fusions lacking DNA proximal to mkaB [1]. This demonstrates that mkaD is regulated differently from the other three genes in the operon: mkaA and mkaB are co-induced by MkaC, while mkaD is not responsive to MkaC-mediated activation under the same experimental conditions [1].

transcriptional regulation virulence operon MkaC activator

Structural Differentiation: Unique α/β Fold and Canonical MAPK Docking Motif of MkaD/SpvC

Crystal structures of SpvC/MkaD have been determined at resolutions of 2.00–2.50 Å (PDB entries: 2Z8M, 2Q8Y, 2P1W, 4HAH), revealing that SpvC adopts a unique α/β fold distinct from canonical phosphatase structures [1]. The disordered N-terminus harbors a canonical D motif (docking motif) that mediates specific recognition of MAPK substrates [2]. The crystal structure of SpvC in complex with a phosphopeptide substrate (PDB 2Q8Y) revealed that the two phosphorylated residues in the substrate peptide predominantly mediate recognition by SpvC [3]. This structural architecture differs from that of other phosphothreonine lyase family members, particularly in the substrate-binding interface that underlies the differential selectivity profiles [1].

crystal structure phosphothreonine lyase fold MAPK docking motif

In Vivo Functional Differentiation: SpvC/MkaD Attenuates Intestinal Inflammation and Enhances Bacterial Dissemination

In a streptomycin-pretreated mouse model of Salmonella enterocolitis, mice infected with a Salmonella Typhimurium strain lacking the spvC gene (ΔspvC) developed pronounced colitis compared to mice infected with the wild-type strain at 1 day post-infection [1]. The SpvC-mediated effect was characterized by reduced mRNA levels of pro-inflammatory cytokines and chemokines and reduced neutrophil infiltration. Furthermore, the attenuation of intestinal inflammation by SpvC resulted in increased bacterial dissemination to the spleen [1]. This phenotype is distinct from that conferred by other mka operon gene products: mkaA is specifically required for intracellular growth, and mkaC functions as a transcriptional activator rather than a direct effector [2].

Salmonella colitis model anti-inflammatory effector bacterial dissemination

Optimal Research and Industrial Application Scenarios for MkaD Protein (CAS 133135-30-5)


MAPK Pathway-Specific Permanent Inactivation in Eukaryotic Cell Signaling Studies

SpvC/MkaD is the tool of choice when experimental designs require irreversible, substrate-selective inactivation of host MAPK pathways without off-target phosphoproteome perturbation. Based on the demonstrated selectivity profile—SpvC is the most specific phosphothreonine lyase for the MAPK activation loop, whereas OspF is the most promiscuous [1]—researchers should select SpvC/MkaD constructs when MAPK-pathway-restricted readouts are critical. This specificity is particularly valuable in phosphoproteomics experiments where broad-spectrum phosphothreonine lyase activity would confound data interpretation.

Salmonella Virulence Plasmid Complementation and Allele-Specific Genetic Studies

For plasmid complementation assays requiring precise restoration of virulence phenotypes, the specific mkaD allele from plasmid pEX102 (or the identical pLT2 allele) must be used, as the mkfA allele from pIP1350 harbors clustered amino acid differences despite 98% nucleotide identity [1]. The 1 kDa molecular weight difference between the MkaD (29 kDa) and mkfA (28 kDa) gene products [2] provides a straightforward biochemical marker for confirming correct construct identity in heterologous expression systems.

Structure-Guided Engineering of Phosphothreonine Lyase Variants with Altered Substrate Specificity

The availability of high-resolution crystal structures of SpvC/MkaD in multiple conformational states (apo, sulfate-bound, and phosphopeptide-complexed; PDB 2Z8M at 2.00 Å resolution [1]) enables rational mutagenesis studies aimed at altering substrate specificity or catalytic efficiency. The unique α/β fold and the canonical D motif responsible for MAPK docking [2] provide defined structural targets for engineering efforts that are not equally well-characterized for other phosphothreonine lyase family members.

In Vivo Studies of Host Inflammatory Response Modulation During Enteric Infection

The demonstrated role of SpvC/MkaD in attenuating intestinal inflammation and promoting bacterial dissemination in the mouse colitis model [1] makes it a critical reagent for studies investigating host-pathogen interactions at the intestinal mucosa. The distinct anti-inflammatory phenotype—characterized by reduced pro-inflammatory cytokine mRNA and decreased neutrophil infiltration—is not produced by other mka operon gene products (MkaA is required for intracellular growth; MkaC is a transcriptional activator [2]), necessitating the use of authentic MkaD constructs for phenotype attribution.

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